molecular formula C11H21N3O2 B2801409 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide CAS No. 1396849-90-3

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide

Cat. No. B2801409
CAS RN: 1396849-90-3
M. Wt: 227.308
InChI Key: SWLARXJOMBPYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide, also known as CEP-26401, is a chemical compound that has shown potential in various scientific research applications. It is a piperazine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Heterocyclic Synthesis and Therapeutic Potential

2-Cyano-N-(2-hydroxyethyl) acetamide and its derivatives, including 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide, are pivotal in the synthesis of heterocyclic compounds. These compounds serve as essential intermediates for creating diverse and novel heterocyclic systems with potential therapeutic applications. The versatility of these compounds in heterocyclic synthesis underscores their significance in medicinal chemistry, offering a pathway to develop novel drugs with various therapeutic uses (Gouda et al., 2015).

Piperazine Derivatives in Drug Design

Piperazine, a core element in compounds like 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide, is crucial in the rational design of drugs. It is present in numerous medications across various therapeutic categories, including antipsychotics, antidepressants, anticancer, and antiviral agents. The slight modifications in the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, showcasing the broad potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).

DNA Interaction and Drug Design

The synthetic dye Hoechst 33258, similar in structure to 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide, demonstrates strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This binding specificity makes such compounds valuable in studying DNA interactions and as starting points in rational drug design, particularly in targeting genetic material for therapeutic purposes (Issar & Kakkar, 2013).

Anti-mycobacterial Activity

Piperazine, a key component of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide, has shown significant anti-mycobacterial activity. Various piperazine-containing compounds have demonstrated potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing new anti-mycobacterial agents (Girase et al., 2020).

Synthetic and Pharmaceutical Applications

Piperazine and morpholine derivatives, such as 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide, exhibit a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. Recent developments in the synthesis of piperazine and morpholine analogues have opened new avenues for their application in various therapeutic domains, further emphasizing their importance in drug development and medicinal chemistry (Mohammed et al., 2015).

properties

IUPAC Name

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-11(16)8-14-5-3-13(4-6-14)7-10(15)9-1-2-9/h9-10,15H,1-8H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLARXJOMBPYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.